molecular formula C12H24N4O3 B1445950 tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate CAS No. 1463524-40-4

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate

Cat. No.: B1445950
CAS No.: 1463524-40-4
M. Wt: 272.34 g/mol
InChI Key: VFJJOPDETQTJDU-UHFFFAOYSA-N
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Description

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate is a chemical compound that belongs to the class of piperidine derivatives It is characterized by the presence of a tert-butyl group, a hydrazino group, and a carbamate group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate typically involves the reaction of tert-butyl carbamate with a piperidine derivative. One common method involves the use of tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate as an intermediate. This intermediate is then reacted with hydrazine to form the desired compound .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The hydrazino group can be oxidized to form different products.

    Reduction: The compound can be reduced under specific conditions to yield different derivatives.

    Substitution: The hydrazino group can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydrazino group can lead to the formation of azides or other nitrogen-containing compounds .

Scientific Research Applications

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate has several scientific research applications:

Mechanism of Action

The mechanism of action of tert-butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate involves its interaction with specific molecular targets. The hydrazino group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, leading to alterations in their function. This interaction can affect various biochemical pathways, potentially leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include:

Uniqueness

tert-Butyl [1-(2-hydrazino-2-oxoethyl)piperidin-4-yl]carbamate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and potential biological activity. Its hydrazino group, in particular, allows for a wide range of chemical modifications and interactions with biological targets.

Properties

IUPAC Name

tert-butyl N-[1-(2-hydrazinyl-2-oxoethyl)piperidin-4-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H24N4O3/c1-12(2,3)19-11(18)14-9-4-6-16(7-5-9)8-10(17)15-13/h9H,4-8,13H2,1-3H3,(H,14,18)(H,15,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFJJOPDETQTJDU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCN(CC1)CC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H24N4O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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